

understanding the C=Se double bond in selenourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Selenourea

Cat. No.: B1239437

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An In-depth Technical Guide to the C=Se Double Bond in **Selenourea** for Researchers, Scientists, and Drug Development Professionals

Abstract

Selenourea, the selenium analog of urea, is a molecule of significant interest in coordination chemistry, organic synthesis, and medicinal chemistry. At its core lies the carbon-selenium double bond (C=Se), a rare and reactive functional group that dictates its unique chemical and biological properties. This technical guide provides a comprehensive examination of the C=Se bond in **selenourea** and its derivatives, focusing on its structural, spectroscopic, and chemical characteristics. It details experimental protocols for synthesis and analysis and explores the role of **selenoureas** in drug development, particularly as enzyme inhibitors.

Structural and Electronic Properties of the C=Se Bond

The C=Se double bond in **selenourea** is not a simple, isolated moiety. Its properties are heavily influenced by electron delocalization involving the adjacent nitrogen atoms. X-ray crystallographic studies provide precise data on its geometry.^[1]

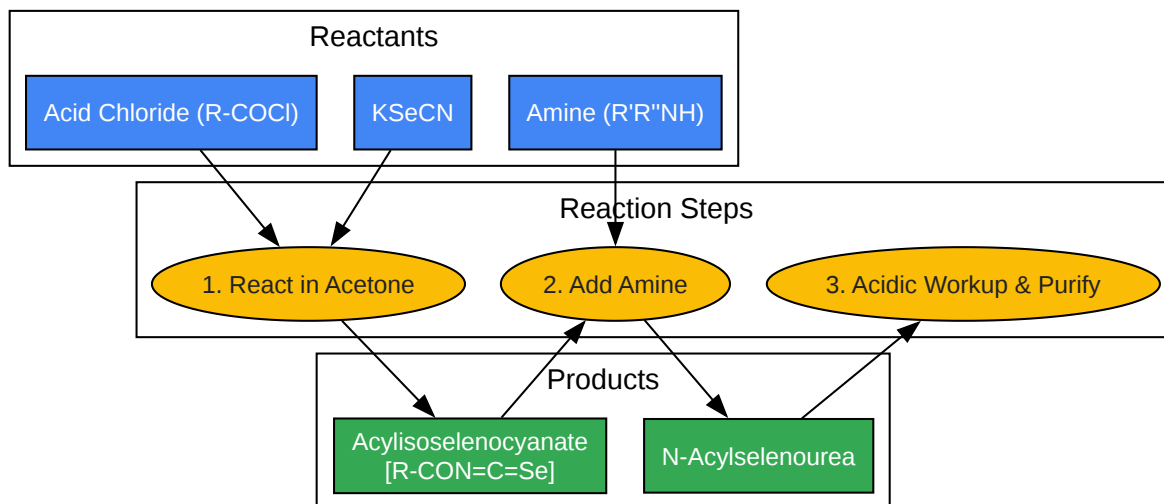
Bond Lengths and Angles

The geometry of the **selenourea** core reveals important electronic effects. The C=Se bond is significantly longer than a typical C=O or C=S bond, and the C-N bonds are shorter than typical

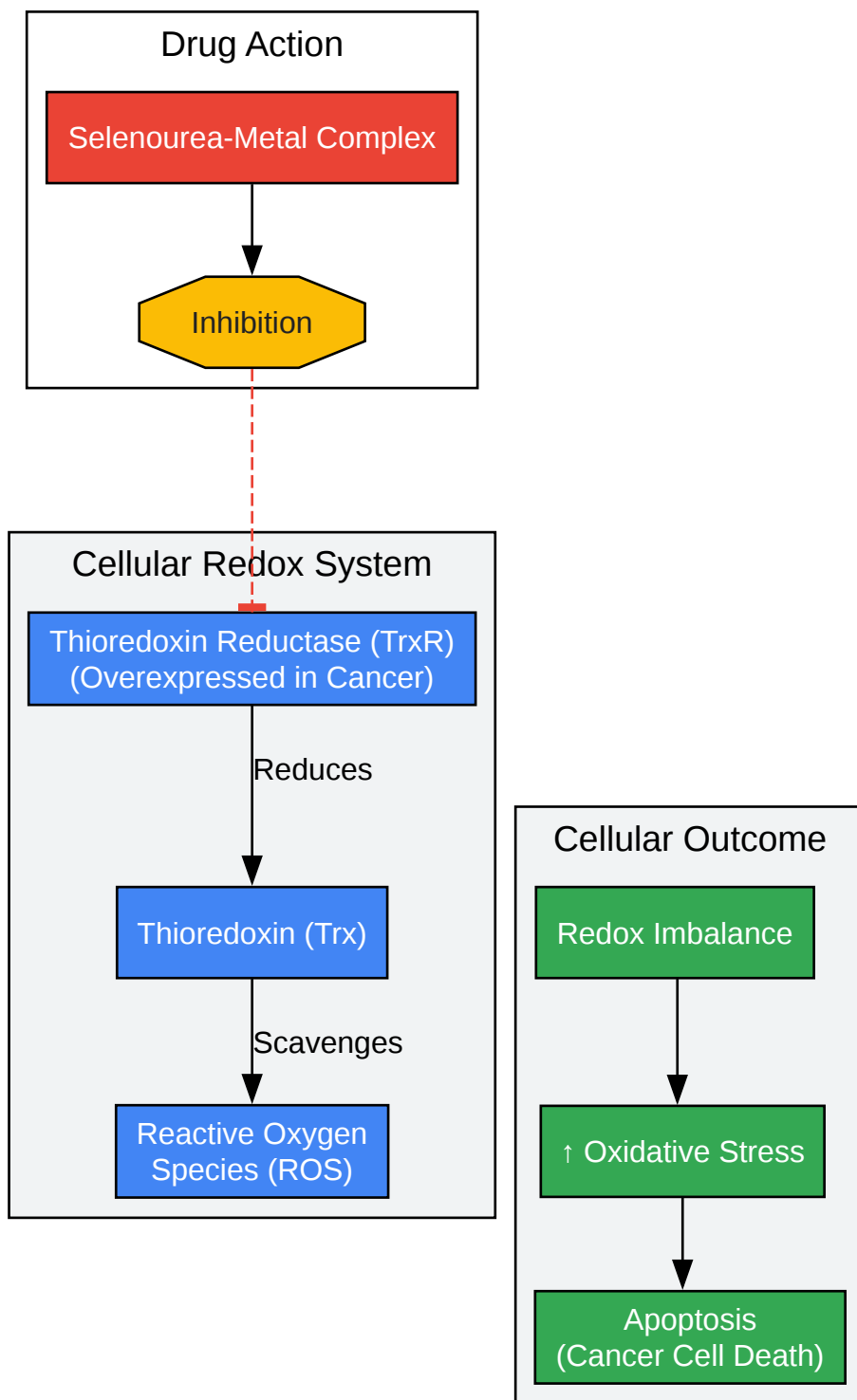
single bonds. This suggests a delocalization of the nitrogen lone pairs into the C=Se π -system.
[1][2] This resonance effect reduces the double bond character of the C=Se bond while increasing the double bond character of the C-N bonds.[1][3]

Below is a diagram illustrating the key resonance contributors of **selenourea**, which lead to this delocalization.

General Synthesis of Acylselenoureas



Mechanism of TrxR Inhibition by Selenourea Complexes

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- To cite this document: BenchChem. [understanding the C=Se double bond in selenourea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239437#understanding-the-c-se-double-bond-in-selenourea]

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